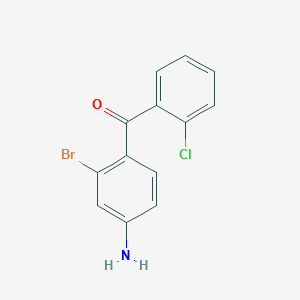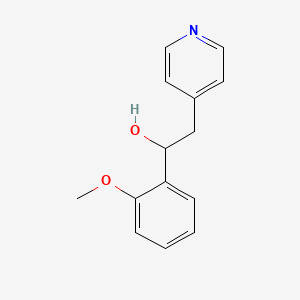
Tetradeca-9,12-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradeca-9,12-dienal is an organic compound belonging to the class of long-chain aldehydes. It is characterized by the presence of two double bonds located at the 9th and 12th positions of the tetradecane chain. This compound is known for its role in various biological processes and its applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Tetradeca-9,12-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal. Another method includes the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the double bonds at specific positions on the tetradecane chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. For instance, engineered yeast strains can be utilized to produce this compound through metabolic engineering. This method leverages the yeast’s natural biosynthetic pathways, which are modified to enhance the production of this compound .
化学反応の分析
Types of Reactions
Tetradeca-9,12-dienal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Tetradeca-9,12-dienoic acid.
Reduction: Tetradeca-9,12-dienol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Tetradeca-9,12-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is employed in the production of fragrances and flavorings due to its distinctive odor.
作用機序
The mechanism by which tetradeca-9,12-dienal exerts its effects involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone, binding to receptors on the antennae of insects and triggering behavioral responses. The pathways involved include signal transduction mechanisms that lead to changes in gene expression and physiological responses .
類似化合物との比較
Similar Compounds
Tetradeca-9,12-dienyl acetate: This compound is similar in structure but has an acetate group instead of an aldehyde group.
Tetradeca-9,12-dienol: This is the reduced form of tetradeca-9,12-dienal, where the aldehyde group is converted to an alcohol.
Uniqueness
This compound is unique due to its specific double bond configuration and its role as an aldehyde. This configuration allows it to participate in a variety of chemical reactions and makes it a valuable compound in both synthetic chemistry and biological research.
特性
分子式 |
C14H24O |
|---|---|
分子量 |
208.34 g/mol |
IUPAC名 |
tetradeca-9,12-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3 |
InChIキー |
XHXSPBYEQUMCKE-UHFFFAOYSA-N |
正規SMILES |
CC=CCC=CCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester](/img/structure/B13869742.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)

![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)




![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)
